molecular formula C14H11ClN2O7S B2434495 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 328108-87-8

2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No.: B2434495
CAS No.: 328108-87-8
M. Wt: 386.76
InChI Key: TZMFIIMOMHBWII-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes chloro, methoxy, nitro, and sulfamoyl functional groups

Scientific Research Applications

2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-chloro-5-methoxybenzoic acid, followed by sulfonation and subsequent coupling with appropriate amines under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to minimize by-products and optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The methoxy group can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, nucleophiles such as amines or thiols, and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzoic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the methoxy and sulfamoyl groups.

    2-Methoxy-5-nitrobenzoic acid: Contains the methoxy and nitro groups but lacks the chloro and sulfamoyl groups.

    5-Chloro-2-methoxybenzoic acid: Includes the chloro and methoxy groups but lacks the nitro and sulfamoyl groups.

Uniqueness

What sets 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid apart is the combination of all these functional groups in a single molecule, providing a unique set of chemical properties and reactivity that can be exploited in various applications.

Properties

IUPAC Name

2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMFIIMOMHBWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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